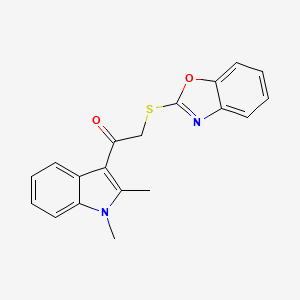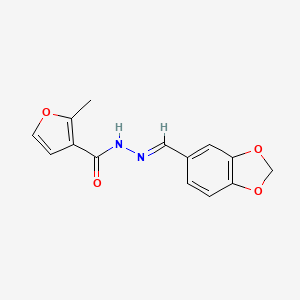![molecular formula C18H22N4O3 B5508114 N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)
N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds like N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide typically involves multiple steps, including the formation of oxadiazole and indole moieties. Such syntheses often require the creation of novel scaffolds, as seen in the study by Nazir et al. (2018), where indole-based hybrid oxadiazole scaffolds were synthesized through sequential transformations and nucleophilic substitution reactions to achieve novel compounds with potential biological activities (Nazir et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds like this one is often confirmed through techniques such as X-ray crystallography, NMR, and HRMS spectra. Jiang et al. (2012) demonstrated the use of X-ray diffraction analysis to determine the spatial structure of related oxadiazole compounds, providing insights into their molecular frameworks and the effects of substituents on their properties (Jiang et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with other molecules, leading to new compounds with varied properties. For instance, Zheng et al. (2014) explored the Rh(III)-catalyzed coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, showcasing the compound's potential in selective C-C and C-C/C-N bond formation (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting point, and stability, are crucial for their application in various domains. These properties are influenced by the compound's molecular structure and can be analyzed through spectroscopic and thermal analysis methods.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical agents, stability under different conditions, and potential for forming derivatives, are essential aspects of such compounds. The study by Romagnoli et al. (2008) on the synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as antimitotic agents highlights the importance of understanding these properties for drug design and development (Romagnoli et al., 2008).
Applications De Recherche Scientifique
Enzyme Inhibition
Compounds structurally similar to the specified chemical have been investigated for their potential as enzyme inhibitors. A study demonstrated that novel indole-based oxadiazole scaffolds exhibited potent inhibitory activity against the urease enzyme, suggesting their utility in drug design programs targeting urease-related diseases (Nazir et al., 2018).
Antimicrobial Properties
Research on indole derivatives has revealed their significant antimicrobial potential. For instance, new indole derivatives were synthesized and tested for their antimicrobial activity, underlining the versatility of indole-based compounds in developing new antimicrobial agents (Kalshetty et al., 2012).
Antidiabetic Screening
Indole-related compounds have also been studied for their antidiabetic properties. A series of N-substituted dihydropyrimidine derivatives were synthesized and evaluated for in vitro antidiabetic activity, showcasing the potential of indole-based frameworks in antidiabetic drug development (Lalpara et al., 2021).
Propriétés
IUPAC Name |
N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]-3,5,7-trimethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-10-7-11(2)16-13(8-10)12(3)17(21-16)18(23)19-6-5-15-20-14(9-24-4)22-25-15/h7-8,21H,5-6,9H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZUFZXLWGECQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)NCCC3=NC(=NO3)COC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)
![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)

![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)



![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)

![ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5508115.png)
![1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)
![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)
![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)